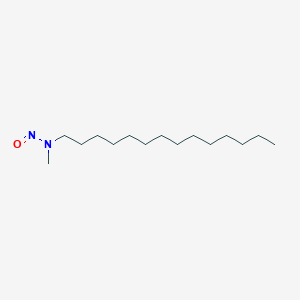

N-Nitroso-N-methyl-n-tetradecylamine

Description

Contextualizing N-Nitroso-N-methyl-n-tetradecylamine within the Broader Class of N-Nitrosamines

This compound is a member of the N-nitrosamine family, which is characterized by the N-N=O functional group. ca.gov More specifically, it falls under the subgroup of N-nitrosomethyl-n-alkylamines (NMAs), which are asymmetrical nitrosamines with one methyl group and one alkyl group of varying length attached to the amine nitrogen. ca.gov The carcinogenicity of N-nitrosamines is a well-established phenomenon, with numerous compounds in this class demonstrated to be potent carcinogens in a variety of animal species. nih.gov

The biological activity of NMAs is significantly influenced by the length of the n-alkyl chain. Research has shown a correlation between the number of carbon atoms in the alkyl chain and the target organ for carcinogenesis. nih.govresearchgate.net Specifically, for N-nitrosomethyl-n-alkylamines with an even number of carbon atoms in the long chain, such as this compound (which has a 14-carbon chain), a high incidence of transitional cell carcinoma of the bladder is observed in animal models. nih.govresearchgate.net This is in contrast to some shorter-chain NMAs, which may target other organs like the liver or esophagus. nih.gov

The metabolic activation of N-nitrosamines is a critical step in their carcinogenic process and is generally catalyzed by cytochrome P450 enzymes. nih.gov This process is believed to involve the enzymatic hydroxylation of the carbon atom adjacent (alpha) to the nitrosamino group. nih.gov The subsequent decomposition of these intermediates leads to the formation of reactive electrophilic species that can alkylate DNA, a key event in the initiation of cancer. nih.gov For long-chain NMAs like this compound, the specific metabolic pathways and the resulting ultimate carcinogen that targets the bladder have been a significant area of investigation. It is hypothesized that these compounds are metabolized to nitrosomethyl-3-carboxypropylamine, which is then excreted in the urine and further metabolized to the proximate bladder carcinogen. nih.gov

Historical Perspectives on Research into N-Nitrosomethyl-n-alkylamines

The investigation into the carcinogenic properties of N-nitrosamines dates back to the mid-20th century. Early systematic studies, notably by Druckrey and colleagues, laid the groundwork for understanding the structure-activity relationships within this class of compounds. nih.gov Their initial findings suggested that symmetrical aliphatic nitrosamines primarily induced liver tumors in rats, while asymmetrical ones targeted the esophagus. researchgate.net

A pivotal shift in this understanding came with later research on asymmetrical N-nitrosomethyl-n-alkylamines with longer alkyl chains. A significant finding was the discovery that nitrosomethyldodecylamine, an NMA with a 12-carbon chain, induced a high incidence of urinary bladder tumors in rats, a departure from the previously observed organ specificity. researchgate.netnih.gov This discovery prompted further investigation into the role of the alkyl chain length in determining the carcinogenic target.

Subsequent research, including the key study by Lijinsky, Saavedra, and Reuber in 1981, systematically examined a series of five N-nitrosomethyl-n-alkylamines with long aliphatic chains, including this compound. nih.govresearchgate.net This study provided robust evidence that NMAs with long, even-numbered carbon chains consistently induced bladder cancer in Fischer 344 rats. nih.govresearchgate.net These historical studies were instrumental in refining the understanding of N-nitrosamine carcinogenesis, demonstrating that the metabolic fate and ultimate organotropism of these compounds are intricately linked to their molecular structure, specifically the length and parity of the alkyl chain.

Significance and Research Gaps in the Study of this compound

The study of this compound holds significance for several reasons. Firstly, it serves as a model compound for understanding the carcinogenesis of long-chain N-nitrosamines. researchgate.net Its specific targeting of the urinary bladder provides a valuable system for investigating the mechanisms of chemically induced bladder cancer. nih.govresearchgate.net Secondly, the presence of this compound and other long-chain NMAs in consumer products, such as hair care products, underscores the importance of understanding their potential health risks. ca.gov

Despite the foundational research conducted, significant research gaps remain. A primary area requiring further investigation is the detailed metabolic pathway of this compound. While the general mechanism of N-nitrosamine activation is understood, the specific enzymes involved in its metabolism and the precise identity of the ultimate carcinogenic metabolite that reaches the bladder are not fully elucidated.

Furthermore, the majority of the detailed carcinogenicity data for this compound comes from studies in a single rat strain. nih.govresearchgate.net Research in other animal models would be beneficial to understand potential species-specific differences in metabolism and susceptibility. Finally, while its carcinogenic activity is established in animal models, the direct relevance of these findings to human health at typical exposure levels from consumer products remains an area for further risk assessment and research. The genotoxicity of this compound has not been as extensively studied as some other nitrosamines, representing another gap in the comprehensive understanding of its biological effects. nih.gov

Detailed Research Findings

A pivotal study by W. Lijinsky, J. E. Saavedra, and M. D. Reuber, published in 1981, provides the most detailed research findings on the carcinogenicity of this compound in an animal model. nih.govresearchgate.net In this study, male Fischer 344 rats were administered the compound by gavage for 30 weeks. nih.govresearchgate.net The majority of the rats treated with this compound survived for more than 80 weeks. nih.govresearchgate.net

The most significant finding of this research was the high incidence of transitional cell carcinoma of the urinary bladder in the rats treated with this compound. nih.govresearchgate.net This observation was consistent with the findings for other N-nitrosomethyl-n-alkylamines with an even number of carbon atoms in the long chain that were tested in the same study. nih.govresearchgate.net In contrast, N-nitrosomethylnonylamine, which has an odd-numbered carbon chain, did not induce bladder tumors but instead caused tumors in the liver and lungs. nih.govresearchgate.net

The study by Lijinsky and Taylor (1975) on the closely related N-nitrosomethyldodecylamine also reported a 100% incidence of transitional cell carcinomas of the urinary bladder in Sprague-Dawley rats. nih.gov These findings collectively highlight the potent and specific carcinogenic effect of certain long-chain N-nitrosomethyl-n-alkylamines on the urinary bladder of rats.

Carcinogenicity of this compound in Male F344 Rats

| Parameter | Observation |

|---|---|

| Animal Model | Male Fischer 344 Rats |

| Route of Administration | Gavage |

| Duration of Treatment | 30 weeks |

| Survival | Majority lived for more than 80 weeks |

| Primary Tumor Site | Urinary Bladder |

| Tumor Type | Transitional Cell Carcinoma |

Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 75881-20-8 |

| Molecular Formula | C15H32N2O |

| Molecular Weight | 256.43 g/mol |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-methyl-N-tetradecylnitrous amide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H32N2O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-17(2)16-18/h3-15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCTMZRHJDTTZRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCN(C)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H32N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4021004 | |

| Record name | N-Nitroso-N-methyl-N-tetradecylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75881-20-8 | |

| Record name | N-Methyl-N-nitroso-1-tetradecanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75881-20-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Nitrosomethyltetradecylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075881208 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Nitroso-N-methyl-N-tetradecylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Methyl-N-nitroso-1-tetradecanamine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AZD23CT2WU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Formation Pathways and Environmental Occurrence of N Nitroso N Methyl N Tetradecylamine

Precursor Compounds and Chemical Reaction Mechanisms Leading to Formation

The synthesis of N-nitroso-N-methyl-n-tetradecylamine occurs through a process known as nitrosation, which involves the conversion of organic compounds into nitroso derivatives. wikipedia.org

N-nitrosamines are organic compounds with the chemical structure R₂N−N=O, where a nitroso group (-N=O) is bonded to a deprotonated amine. libretexts.org Their formation typically arises from the reaction of a nitrite (B80452) source with a secondary amine. wikipedia.orglibretexts.org This reaction, known as nitrosation, can occur under specific conditions, such as in acidic environments. libretexts.orgveeprho.com

The mechanism begins with the acidification of a nitrite source, such as sodium nitrite (NaNO₂), to form nitrous acid (HONO). wikipedia.orglibretexts.org In the presence of a strong acid, nitrous acid can further react to form the nitrosonium ion (NO⁺), a potent electrophile. libretexts.org This nitrosonium ion is then susceptible to attack by a nucleophile, such as the nitrogen atom of a secondary amine (R₂NH). wikipedia.orglibretexts.org The subsequent loss of a proton from the amine nitrogen results in the formation of a stable N-nitrosamine. wikipedia.orglibretexts.org

The general reaction is as follows: R₂NH (Secondary Amine) + NO⁺ (Nitrosonium Ion) → R₂N-NO (N-Nitrosamine) + H⁺ wikipedia.org

The reactivity of amines towards nitrosating agents varies, with secondary amines generally being the most reactive in generating stable nitrosamines. europa.eu While primary and tertiary amines can also undergo nitrosation, the resulting products and reaction pathways differ. veeprho.comeuropa.eupjoes.com

Research has identified N,N-dimethyldodecylamine oxide, also known as lauramine oxide, as a key precursor to the formation of this compound in consumer products. nih.gov Lauramine oxide and similar alkylamine oxides are widely used as surfactants and foam stabilizers in various formulations. researchgate.net

Studies have demonstrated a direct correlation between the presence of lauramine oxide in a product's formulation and the detection of this compound and the related compound, N-nitroso-N-methyldodecylamine. nih.gov Products formulated with this amine oxide were found to contain these two nitrosamines, while they were not detected in products that did not list lauramine oxide as an ingredient. nih.gov This suggests that the amine oxide or residual amines from its synthesis act as the secondary amine precursor that reacts with nitrosating agents present as contaminants in the product matrix. ca.govsafecosmetics.org

Detection and Quantification of Endogenous and Exogenous Formation

The detection and quantification of this compound in various matrices require sensitive and specific analytical methods. A commonly employed technique is gas chromatography (GC) interfaced with a Thermal Energy Analyzer (TEA), which is a highly selective detector for nitroso compounds. nih.govnih.gov

To ensure the accuracy of quantitative analysis, an internal standard, such as [1-¹⁴C]N-nitroso-N-methyldodecylamine, can be used to determine recovery rates, which have been reported to be between 65% and 88%. nih.gov

Confirmation of the presence of this compound is often achieved using multiple analytical methods. These include:

High-Pressure Liquid Chromatography (HPLC) with a Thermal Energy Analyzer detector. nih.gov

Combined Gas Chromatography-Mass Spectrometry (GC-MS) , which provides structural information for definitive identification. nih.gov

Photolysis , where the sample is exposed to UV light. N-nitrosamines are labile under UV irradiation, and their disappearance from the sample after exposure helps confirm their initial presence. nih.govnih.gov

Modern analytical approaches for nitrosamine (B1359907) analysis in complex matrices often utilize advanced mass spectrometry techniques like LC-MS/MS (Triple Quadrupole Technology) or LC-HRMS (Orbitrap and/or TOF Technology) to achieve high sensitivity and specificity, with limits of quantitation reaching the picogram-per-milliliter (pg/mL) level. cphi-online.comsciex.com

Occurrence in Consumer Products and Environmental Matrices

This compound has been identified as a contaminant in various consumer products, particularly those containing alkylamine oxide surfactants. ca.gov

Several studies have detected this compound in hair-care products, including shampoos and conditioners, that are formulated with N,N-dimethyldodecylamine oxide. ca.govnih.gov The concentrations found can vary significantly between different products. nih.gov

In one study of various hair-care products, the levels of this compound ranged from 8 to 254 parts per billion (ppb). nih.gov A single shampoo selected for replicate analysis was found to contain an average of 37 ± 11 ppb of this compound. nih.gov

| Product Type | Concentration Range (ppb) | Reference |

|---|---|---|

| Various Hair-Care Products | 8 - 254 | nih.gov |

| Shampoo (Replicate Analysis) | 37 (Average) | nih.gov |

Similar to personal care products, household cleaning agents have also been found to contain this compound. nih.gov An analysis of eleven household dishwashing liquids and four surface cleaners revealed the presence of this compound in some of the products. nih.gov

The detection was linked to products formulated with lauramine oxide. In the products where it was detected, the concentration of this compound ranged from 46 to 151 ppb. nih.gov

| Product Type | Concentration Range (ppb) | Reference |

|---|---|---|

| Dishwashing Liquids & Surface Cleaners | 46 - 151 | nih.gov |

Levels of Occurrence and Variability Across Product Formulations

This compound, a nitrosamine compound, has been identified as a contaminant in certain consumer products, particularly within the cosmetics and personal care sector. Research has focused on quantifying the levels of this compound to understand potential consumer exposure. The concentration of this compound can exhibit significant variability depending on the specific product formulation, the presence of precursor compounds, and the manufacturing and storage conditions.

Detailed analytical studies have been conducted to determine the presence and concentration of this compound in various product matrices. One notable study investigated the occurrence of this compound, along with the related N-Nitroso-N-methyldodecylamine, in a range of hair-care products. nih.gov The findings from this research revealed the presence of this compound at varying concentrations, highlighting the diversity in contamination levels across different formulations.

The variability in the detected levels of this compound in consumer products is influenced by several factors. The formation of N-nitrosamines is a chemical process that requires the presence of secondary or tertiary amines and a nitrosating agent, such as nitrite. nih.gov The concentration of these precursors in the raw materials used for product formulation is a critical determinant of the final nitrosamine content. Additionally, the pH of the product, storage temperature, and the presence of inhibitors or accelerators of the nitrosation reaction can all contribute to the variability in the levels of this compound found in finished products. resolvemass.ca

Regulatory bodies in various regions have established maximum permissible limits for N-nitrosamines in cosmetic products to ensure consumer safety. nih.govwaters.com For instance, the European Scientific Committee on Consumer Safety (SCCS) has set a maximum content limit of 50 µg/kg (ppb) for traces of N-nitrosamines in both raw materials and finished cosmetic products. nih.gov Such regulations necessitate rigorous quality control and analytical monitoring by manufacturers to ensure compliance and minimize consumer exposure to these potentially harmful compounds.

The following interactive data table summarizes the research findings on the concentration of this compound detected in specific product categories.

Table 1. Concentration of this compound in Hair-Care Products

| Product Category | Concentration Range (ppb) | Number of Samples Analyzed | Reference |

| Shampoos & Conditioners | 8 - 254 | Not Specified | nih.gov |

Note: ppb stands for parts per billion, which is equivalent to µg/kg.

Synthetic Methodologies and Chemical Derivatization of N Nitroso N Methyl N Tetradecylamine

Strategies for Laboratory Synthesis of N-Nitrosomethyl-n-alkylamines

The creation of N-nitrosomethyl-n-alkylamines in a laboratory setting can be achieved through various established and modern synthetic routes.

The most common method for synthesizing N-nitrosamines is the nitrosation of secondary amines. researchgate.net This reaction typically involves treating a secondary amine with a nitrosating agent, such as nitrous acid (HNO₂), which is often generated in situ from sodium nitrite (B80452) (NaNO₂) under acidic conditions. sci-hub.senih.gov The general mechanism involves the protonation of nitrous acid to form the nitrosonium ion ([NO]⁺), which then acts as an electrophile and reacts with the nucleophilic secondary amine. sci-hub.se

For the synthesis of N-Nitroso-N-methyl-n-tetradecylamine, the secondary amine precursor, N-methyl-n-tetradecylamine, would be reacted with a suitable nitrosating agent. Other reagents have also been employed for N-nitrosation under various conditions, including tert-butyl nitrite (TBN) under solvent-free conditions, which offers high yields and tolerance for sensitive functional groups. rsc.org Another approach involves the use of a [NO⁺·Crown·H(NO₃)₂⁻] complex, which serves as a stable and efficient source of the nitrosonium ion under mild, homogeneous conditions. organic-chemistry.org The choice of nitrosating agent and reaction conditions can be influenced by factors such as the basicity of the amine and the desired yield. sci-hub.se

The reaction of phenacetin (B1679774) with nitrous fumes (N₂O₃) in glacial acetic acid serves as another example of nitrosation, yielding N-nitrosophenacetin among other products. nih.gov While not a direct synthesis of this compound, it illustrates the general principle of nitrosation of an appropriate precursor.

Table 1: Classical Nitrosation Reagents and Conditions

| Nitrosating Agent | Precursor | Conditions | Reference |

|---|---|---|---|

| Sodium Nitrite (NaNO₂) / Acid | Secondary Amines | Aqueous, acidic | sci-hub.senih.gov |

| tert-Butyl Nitrite (TBN) | Secondary Amines | Solvent-free | rsc.org |

| [NO⁺·Crown·H(NO₃)₂⁻] Complex | Secondary Amines | Mild, homogeneous | organic-chemistry.org |

| Nitrous Fumes (N₂O₃) | Phenacetin | Glacial acetic acid, 0-5°C | nih.gov |

Modern synthetic chemistry has seen the advent of continuous flow technology, which offers advantages in terms of safety, scalability, and precise control over reaction parameters. rsc.orgchemrxiv.orgnih.govnih.gov While direct continuous flow synthesis of this compound is not extensively documented, the synthesis of analogous compounds like N-nitroso-N-methylurea (MNU) provides a relevant example of this approach. rsc.org

A scalable and safe continuous flow procedure has been developed for the in-line generation of diazomethane (B1218177) and its precursor, MNU. rsc.org This process involves mixing feeds of N-methylurea and hydrochloric acid with an organic solvent and a solution of sodium nitrite. The biphasic mixture passes through coiled tube reactors at a controlled temperature, followed by liquid-liquid phase separation. rsc.org This method allows for the safe production of MNU, a potentially explosive intermediate, on a significant scale. rsc.org

Continuous flow systems have also been utilized for the synthesis of other nitroso compounds, such as nitrosoarenes, through photochemical rearrangements. nih.govnih.gov These methods highlight the versatility of flow chemistry in handling potentially hazardous reactions and in achieving high throughput and functional group tolerance. nih.govnih.gov The principles demonstrated in the continuous flow synthesis of MNU and other nitroso compounds could be adapted for the synthesis of N-nitrosomethyl-n-alkylamine precursors, offering a safer and more efficient alternative to traditional batch methods.

Isotopic Labeling Techniques for Mechanistic and Analytical Studies

Isotopic labeling is an indispensable tool in chemical and biological research, allowing for the elucidation of reaction mechanisms and serving as internal standards in quantitative analysis. adventchembio.comusp.org For N-nitrosamines, labeling with stable isotopes like deuterium (B1214612) (²H or D) or heavy isotopes of carbon (¹³C or ¹⁴C) and nitrogen (¹⁵N) is particularly valuable.

Deuterium labeling has been employed to study the kinetic isotope effects in the carcinogenesis of N-nitroso compounds. nih.gov By comparing the biological activity of deuterated and unlabeled nitrosamines, researchers can infer whether the cleavage of a carbon-hydrogen bond at a specific position is a rate-limiting step in their metabolic activation. nih.govnih.gov For instance, deuterium substitution at the alpha-carbon of some nitrosamines has been shown to reduce their carcinogenic potency, indicating the importance of oxidation at this position. nih.gov However, in a study involving N-nitrosomethyl-n-dodecylamine, a close structural analog of this compound, no significant effect of deuterium labeling on carcinogenic potency was observed under the experimental conditions. nih.gov

Stable isotope-labeled nitrosamines, particularly deuterated ones, are widely used as internal standards in analytical methods like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). adventchembio.com These labeled standards are chemically almost identical to their unlabeled counterparts, allowing them to co-elute during chromatography and be distinguished by their mass difference in the mass spectrometer. adventchembio.comusp.org This isotope dilution method corrects for sample loss during preparation and analysis, thereby improving the accuracy and precision of quantification. adventchembio.com

Carbon-14 (¹⁴C) labeling is another crucial technique, especially for tracking the metabolic fate of molecules in biological systems. nih.gov The long half-life of ¹⁴C allows for the study of disposition, metabolism, and pharmacokinetics of ¹⁴C-labeled compounds. nih.gov For example, ¹⁴C-labeled N'-nitrosonornicotine has been used to study its distribution and metabolism in mice through whole-body autoradiography. nih.gov Similarly, ¹⁴C-labeled nitrosamines have been used to investigate their metabolism in rat small intestine. nih.gov

Nitrogen-15 (¹⁵N) labeling is often preferred for creating internal standards because it can be readily incorporated by using ¹⁵N-labeled sodium nitrite (Na¹⁵NO₂) during synthesis, and it avoids the potential issue of deuterium-hydrogen exchange that can sometimes occur with deuterated standards under certain conditions. usp.org

Table 2: Isotopic Labeling in Nitrosamine (B1359907) Research

| Isotope | Application | Example Compound(s) | Reference |

|---|---|---|---|

| Deuterium (²H) | Mechanistic studies (isotope effect), Internal standards for MS | Nitrosodimethylamine, Nitrosomorpholine, N-nitrosomethyl-n-dodecylamine | adventchembio.comnih.govnih.gov |

| Carbon-14 (¹⁴C) | Metabolic fate and distribution studies | N'-nitrosonornicotine, N-nitrosodiethylamine | nih.govnih.govnih.gov |

| Nitrogen-15 (¹⁵N) | Internal standards for MS | General N-nitrosamines | usp.org |

Chemical Derivatization for Enhanced Analytical Characteristics or Targeted Reactivity Studies

Chemical derivatization is a strategy employed to modify an analyte to improve its analytical properties, such as volatility for gas chromatography (GC), or to enhance its detectability. researchgate.netnih.gov For nitrosamines, which can be challenging to analyze directly, especially at low concentrations, derivatization can be a crucial step. biology-journal.orgresearchgate.net

One common derivatization approach for nitrosamines involves denitrosation followed by derivatization of the resulting secondary amine. researchgate.netmdpi.com This can be achieved by reacting the nitrosamine with a reagent like hydrobromic acid in acetic acid to remove the nitroso group. The resulting amine is then reacted with a derivatizing agent to form a more stable and easily detectable product. researchgate.net For instance, p-toluenesulfonyl chloride has been used to convert the secondary amine into a sulfonamide derivative, which exhibits better chromatographic behavior and a stronger mass spectral response, leading to lower detection limits in GC-MS analysis. researchgate.net Other derivatizing agents for the resulting amines include dansyl chloride and fluorenylmethoxycarbonyl chloride (Fmoc-Cl), with Fmoc-Cl often providing better sensitivity for HPLC with fluorescence detection. mdpi.com

Another strategy involves derivatization to improve the volatility and chromatographic properties for GC analysis. For polar compounds, derivatization is essential to make them suitable for GC. researchgate.net For example, in the analysis of N-nitrosoproline, derivatization with pentafluorobenzyl bromide (PFBBr) was used to create a more volatile derivative suitable for GC-MS analysis. nih.gov While not directly applied to this compound in the provided context, this illustrates a general approach that could be adapted.

The goal of these derivatization techniques is to overcome analytical challenges such as low volatility, poor chromatographic peak shape, and low detector response, ultimately enabling more sensitive and reliable quantification of nitrosamines in various matrices. biology-journal.orgresearchgate.netgassnova.no

Advanced Analytical Techniques for N Nitroso N Methyl N Tetradecylamine Detection and Characterization

Chromatographic Separation Methodologies

Chromatographic techniques are fundamental to the analysis of N-Nitroso-N-methyl-n-tetradecylamine, providing the necessary separation from complex sample matrices prior to detection. Both gas and liquid chromatography have been successfully applied, with the choice of method often depending on the volatility of the nitrosamine (B1359907) and the nature of the sample matrix.

Gas Chromatography (GC) Applications for Volatile Nitrosamines

Gas chromatography is a powerful technique for the separation of volatile and semi-volatile compounds. While this compound is less volatile than smaller nitrosamines like N-nitrosodimethylamine (NDMA), GC-based methods have been effectively utilized for its analysis. nih.govepa.gov The selection of an appropriate capillary column is crucial for achieving the desired separation. nih.gov For instance, a VF-624ms capillary column has been used for the separation of various N-nitrosamines. nih.gov

In some applications, headspace GC can be employed to increase sensitivity and avoid the loss of more volatile nitrosamines during sample preparation. cambrex.com However, for less volatile compounds like this compound, direct injection techniques are more common. cambrex.com It is important to note that high temperatures in the GC injection port can potentially lead to the artificial formation of nitrosamines, a factor that must be carefully controlled during method development. epa.govcambrex.com

High-Performance Liquid Chromatography (HPLC) for Compound Separation

High-Performance Liquid Chromatography (HPLC) is particularly well-suited for the analysis of non-volatile and thermally sensitive compounds, making it an excellent alternative for the separation of this compound. nih.govrsc.org The technique has been used to confirm the presence of this compound in various consumer products. nih.gov

The development of an HPLC method involves the careful selection of a stationary phase, mobile phase composition, and gradient conditions to achieve optimal separation from other components in the sample. aurigeneservices.com For the analysis of nitrosamines, reversed-phase columns, such as C18, are frequently used. lcms.cz The use of ultra-high-performance liquid chromatography (UHPLC) can offer faster analysis times and improved resolution. rsc.org

Hyphenated Detection Technologies for Structural Confirmation and Quantification

To achieve the high selectivity and sensitivity required for trace-level analysis of this compound, chromatographic separation is coupled with highly specific detectors.

Thermal Energy Analyzer (TEA) Detection Principles and Applications

The Thermal Energy Analyzer (TEA) is a highly selective and sensitive detector for nitroso-containing compounds. labcompare.comchromatographytoday.com Its operation is based on the catalytic cleavage of the N-N=O bond in nitrosamines, which releases a nitric oxide (NO) radical. labcompare.comusp.org This NO radical then reacts with ozone within the detector to produce electronically excited nitrogen dioxide (NO2*). As the excited nitrogen dioxide decays to its ground state, it emits light in the near-infrared region, which is detected by a photomultiplier tube. labcompare.com

The TEA detector's high selectivity for nitrosamines makes it an invaluable tool, minimizing interference from the sample matrix that can be a challenge with other detectors. labcompare.comusp.org It has been successfully interfaced with both gas chromatography and HPLC for the quantitative determination of this compound in products such as cosmetics. nih.gov The TEA can be used for both the analysis of individual nitrosamine species and for the determination of the apparent total nitrosamine content (ATNC) in a sample. labcompare.comusp.org

Mass Spectrometry (MS) Integration: Combined GC-MS for Definitive Identification

The combination of gas chromatography with mass spectrometry (GC-MS) is a powerful technique for the definitive identification and quantification of this compound. nih.govbasciences.com Following separation by GC, the analyte enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fingerprint of the molecule, allowing for unambiguous identification.

For enhanced sensitivity and selectivity, tandem mass spectrometry (GC-MS/MS) is often employed. nih.gov In this approach, a specific precursor ion of the target analyte is selected and fragmented, and a resulting product ion is monitored. This multiple reaction monitoring (MRM) mode significantly reduces background noise and allows for the detection of very low concentrations of the target compound. nih.gov While electron ionization (EI) is a common ionization technique, chemical ionization (CI) can also be used, particularly for compounds that may exhibit extensive fragmentation with EI. thermofisher.com

Table 1: Comparison of Analytical Techniques for this compound Analysis

| Analytical Technique | Separation Principle | Detection Principle | Key Advantages |

|---|---|---|---|

| GC-TEA | Volatility and interaction with stationary phase | Chemiluminescence of excited NO2 | High selectivity for nitrosamines |

| HPLC-TEA | Partitioning between mobile and stationary phases | Chemiluminescence of excited NO2 | Suitable for non-volatile and thermally labile compounds |

| GC-MS | Volatility and interaction with stationary phase | Mass-to-charge ratio of ionized fragments | Definitive structural confirmation |

| GC-MS/MS | Volatility and interaction with stationary phase | Specific precursor-to-product ion transitions | High sensitivity and selectivity |

| HPLC-MS/MS | Partitioning between mobile and stationary phases | Specific precursor-to-product ion transitions | Versatile for a wide range of nitrosamines |

Sample Preparation and Matrix Effects in Quantitative Analysis

The accurate quantification of this compound is highly dependent on the effectiveness of the sample preparation procedure and the management of matrix effects. Sample preparation is a critical step that aims to extract and concentrate the analyte from the sample matrix while removing interfering substances. thermofisher.com For this compound found in complex matrices like hair-care products, this can involve liquid-liquid extraction. nih.govcambrex.com

Matrix effects can significantly impact the accuracy of quantitative analysis, particularly in mass spectrometry-based methods. pmda.go.jp These effects arise from co-eluting compounds from the sample matrix that can either suppress or enhance the ionization of the target analyte, leading to underestimation or overestimation of its concentration. nih.gov

To mitigate matrix effects, several strategies can be employed. These include the use of matrix-matched calibration standards, where the calibration standards are prepared in a blank matrix that is similar to the sample. scbt.com Another common approach is the use of isotopically labeled internal standards, such as deuterated analogues of the target analyte. rsc.orgnih.gov These internal standards behave similarly to the analyte during extraction and ionization, allowing for compensation of any signal suppression or enhancement. Careful optimization of chromatographic conditions to separate the analyte from interfering matrix components is also crucial. aurigeneservices.com

Strategies for Artifact Inhibition (e.g., Use of Ascorbic Acid)

A significant challenge in the analysis of N-nitroso compounds is the potential for their artificial formation during sample preparation and analysis. This can occur through the reaction of precursor amines with nitrosating agents present in the analytical environment. To ensure accurate quantification of pre-existing this compound, the use of inhibitors is a critical strategy.

Ascorbic acid (Vitamin C) and its salt, sodium ascorbate (B8700270), are widely recognized as effective inhibitors of N-nitrosation reactions. dsm.comdsm-firmenich.com They function by rapidly reducing nitrosating agents, such as nitrous acid, to nitric oxide, thereby preventing them from reacting with secondary or tertiary amines to form nitrosamines. dsm.comdsm-firmenich.com The U.S. Food and Drug Administration (FDA) has acknowledged the use of ascorbic acid and other antioxidants like alpha-tocopherol (B171835) (Vitamin E) as a potential mitigation strategy to inhibit the formation of nitrosamine impurities in drug products. dsm.com

In the context of analyzing cosmetic products, where precursor amines for this compound may be present, the addition of an inhibitor is crucial. For instance, in the analysis of N-nitrosoalkanolamines in cosmetics, the use of kieselguhr impregnated with 50% sodium ascorbate has been shown to be necessary to prevent artifact formation during the clean-up process, especially when free dialkanolamines are present. nih.gov Similarly, for the analysis of nitrosamines in tobacco smoke, treating the collection filter with ascorbic acid was found to inhibit the artifactual formation of both volatile and tobacco-specific nitrosamines. nih.gov While specific studies detailing the optimal concentration and conditions for using ascorbic acid in the analysis of this compound are not extensively published, the general principle of its application is a cornerstone of reliable nitrosamine analysis. The addition of an inhibitor like ascorbic acid or sulfamic acid at the earliest stage of sample preparation is a standard and recommended practice to ensure that the measured levels of this compound are representative of the original sample and not inflated by analytical artifacts. psu.edu

Extraction and Purification Techniques for Complex Matrices

The isolation of this compound from complex matrices such as cosmetics, detergents, and food products requires efficient extraction and purification techniques to remove interfering substances and concentrate the analyte for sensitive detection. The long alkyl chain of this compound influences its solubility and extraction behavior, often requiring methods suitable for non-polar compounds.

A common approach for extracting nitrosamines from cosmetic and personal care products involves solvent extraction followed by a clean-up step. psu.edu For example, a method for analyzing N-Nitroso-N-methyldodecylamine and N-Nitroso-N-methyltetradecylamine in hair-care products and household dishwashing liquids involved extraction with an organic solvent. researchgate.netnih.gov

Solid-Phase Extraction (SPE) is a widely used and effective technique for the purification and concentration of nitrosamines from various sample extracts. chromatographyonline.comamericanlaboratory.com SPE offers advantages over traditional liquid-liquid extraction (LLE) by reducing solvent consumption, improving sample throughput, and providing more effective separation of analytes from complex matrix components. chromatographyonline.com For nitrosamine analysis, various sorbents can be employed depending on the specific properties of the analytes and the matrix. Activated carbon cartridges, for instance, have been shown to be effective for extracting polar nitrosamines. phenomenex.com For a long-chain, more lipophilic compound like this compound, a reverse-phase sorbent such as C18 might be more appropriate, although specific application notes for this compound are scarce. The general SPE procedure involves conditioning the cartridge, loading the sample extract, washing away interferences with a weak solvent, and finally eluting the target analyte with a stronger solvent. americanlaboratory.com

For complex matrices like cosmetics, a multi-step clean-up may be necessary. A procedure for determining N-nitrosoalkanolamines in cosmetics involved adsorbing the diluted sample onto a kieselguhr column, followed by extraction with n-butanol. The extract was then further purified using a silica (B1680970) gel column before derivatization and analysis. nih.gov Such multi-stage purification steps are crucial for achieving the low detection limits required for nitrosamine analysis.

The following table summarizes a general approach to the extraction and purification of this compound from a complex matrix like a cosmetic product, based on established methods for similar compounds.

Table 1: Generalized Extraction and Purification Protocol for this compound

| Step | Procedure | Purpose | Reference |

|---|---|---|---|

| 1. Sample Preparation | Homogenize the sample and dissolve in an appropriate solvent (e.g., dichloromethane/methanol). Add an artifact inhibitor like ascorbic acid or sulfamic acid. | To create a uniform sample and prevent artificial nitrosamine formation. | nih.govpsu.edu |

| 2. Liquid-Liquid Extraction (LLE) | Partition the dissolved sample with an immiscible solvent (e.g., water) to remove highly polar interferences. | Initial clean-up to separate the lipophilic nitrosamine from water-soluble matrix components. | nih.gov |

| 3. Solid-Phase Extraction (SPE) | Pass the organic extract through an appropriate SPE cartridge (e.g., silica gel or a reverse-phase C18). | To further purify the extract by removing interfering compounds with different polarities. | nih.govchromatographyonline.comamericanlaboratory.com |

| 4. Elution | Elute the this compound from the SPE cartridge using a suitable solvent or solvent mixture (e.g., acetone (B3395972) or a more non-polar solvent for reverse-phase). | To recover the purified analyte from the SPE sorbent. | nih.gov |

| 5. Concentration | Evaporate the eluate to a small volume under a gentle stream of nitrogen. | To concentrate the analyte to a level suitable for detection by the analytical instrument. | psu.edu |

| 6. Reconstitution | Reconstitute the residue in a small, precise volume of a solvent compatible with the analytical instrument. | To prepare the final sample for injection and analysis. | psu.edu |

Method Validation and Reproducibility in this compound Analysis

The validation of analytical methods is paramount to ensure the reliability and reproducibility of the data generated for this compound. A validated method provides confidence that the analytical results are accurate and precise for the intended purpose. Key validation parameters, as outlined by guidelines from organizations like the International Council for Harmonisation (ICH), include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ). nih.gov

Analytical methods for this compound often employ gas chromatography (GC) coupled with a Thermal Energy Analyzer (TEA), a highly specific and sensitive detector for N-nitroso compounds. researchgate.net Confirmation of the compound's identity is typically achieved using gas chromatography-mass spectrometry (GC-MS). researchgate.net

A study on the presence of N-Nitroso-N-methyldodecylamine and N-Nitroso-N-methyltetradecylamine in hair-care products provides an example of method reproducibility. In a replicate analysis of a single shampoo, the concentration of N-Nitroso-N-methyltetradecylamine was found to be 37 ± 11 ppb, demonstrating the variability of the measurement. researchgate.net

While comprehensive validation data specifically for this compound is not extensively available in the public domain, the validation parameters for analytical methods for other nitrosamines provide a benchmark for what is expected. For instance, a validated GC-MS/MS method for four other N-nitrosamines in valsartan (B143634) reported LODs between 0.02 and 0.03 ppm and LOQs between 0.06 and 0.09 ppm. The method demonstrated good linearity with regression coefficients greater than 0.999 and recoveries ranging from 91.9% to 122.7%. The intra-day and inter-day precision, expressed as relative standard deviation (RSD), was less than 9.15%. nih.gov

The following table presents a hypothetical but representative set of validation parameters for an analytical method for this compound, based on typical performance characteristics of GC-TEA and GC-MS/MS methods for other nitrosamines.

Table 2: Representative Method Validation Parameters for this compound Analysis

| Parameter | Typical Technique | Expected Performance | Reference for General Nitrosamine Methods |

|---|---|---|---|

| Specificity | GC-TEA, GC-MS | No significant interference at the retention time of the analyte. Confirmed by mass spectral data. | researchgate.netnih.gov |

| Linearity (R²) | GC-TEA | ≥ 0.995 | nih.gov |

| Limit of Detection (LOD) | GC-TEA | Low ppb (µg/kg) range | researchgate.net |

| Limit of Quantification (LOQ) | GC-TEA | Low ppb (µg/kg) range | nih.gov |

| Accuracy (Recovery) | GC-TEA | Typically within 80-120% | nih.gov |

| Precision (RSD) | GC-TEA | Typically < 15% | nih.gov |

| Reproducibility | GC-TEA | Consistent results between different laboratories or on different days. | researchgate.net |

Ensuring the reproducibility of analytical methods for this compound is critical for regulatory compliance and for comparing data across different studies and laboratories. This requires well-documented and validated methods, the use of appropriate certified reference materials, and participation in proficiency testing schemes where available.

Mechanistic Research on N Nitroso N Methyl N Tetradecylamine in Non Human Biological Systems

In Vivo Animal Studies on N-Nitrosomethyl-n-alkylamines

Animal models, particularly rodents, have been instrumental in elucidating the carcinogenic potential of N-Nitrosomethyl-n-alkylamines. These studies have consistently demonstrated the ability of this class of compounds to induce tumors in various organs.

Induction of Carcinogenesis and Tumorigenesis in Rodent Models (Rats, Hamsters, Guinea Pigs)

Thirteen N-Nitrosomethyl-n-alkylamines (NMAs) have been tested for carcinogenicity in animal models, including rats, hamsters, mice, and guinea pigs, with all tested compounds showing evidence of carcinogenicity in at least one species. ca.gov Many of the tumors observed in these studies are rare, highlighting the potent carcinogenic nature of this chemical group. ca.gov For instance, studies in Syrian golden hamsters administered six homologous nitrosomethyl-n-alkylamines (from n-propyl to n-octyl) showed that virtually all treated animals developed tumors not seen in control groups. nih.gov The potency of these compounds, as judged by survival rates, was found to decrease as the molecular size of the alkyl chain increased. nih.gov

Organ-Specific Carcinogenicity and Target Tissue Tropism (Urinary Bladder, Liver, Lung, Nasal Cavity)

The carcinogenic effects of N-Nitrosomethyl-n-alkylamines exhibit a degree of organ specificity, with the urinary bladder, liver, lung, and nasal cavity being common targets. nih.gov In Syrian hamsters, tumors were frequently observed in the liver, lung, forestomach, and nasal mucosa across various N-Nitrosomethyl-n-alkylamine homologues. nih.gov Notably, bladder tumors were predominantly induced by nitrosamines with an even number of carbon atoms in their alkyl chain, such as N-nitroso-N-methyl-n-hexylamine and N-nitroso-N-methyl-n-octylamine. nih.gov In rats, rare tumors of the nasal cavity, tongue, esophagus, forestomach, kidney, and bladder have been documented. ca.gov For example, N-Methyl-N-nitroso-1-dodecanamine induced a 100% incidence of transitional cell carcinoma of the urinary bladder in both male and female Sprague-Dawley rats. ca.gov

Comparative Carcinogenesis Across N-Nitrosomethyl-n-alkylamine Homologues (e.g., N-Nitroso-N-methyldodecylamine versus N-Nitroso-N-methyl-n-tetradecylamine)

Comparative studies of N-Nitrosomethyl-n-alkylamine homologues have revealed structure-activity relationships in their carcinogenic potential. As the length of the n-alkyl chain increases, there can be shifts in the primary target organs for tumor induction. While shorter-chain homologues like N-nitrosomethyl-n-propylamine and N-nitrosomethyl-n-butylamine led to a greater decrease in survival in hamsters, longer-chain compounds also demonstrated significant carcinogenicity. nih.gov For example, both N-Nitroso-N-methyldodecylamine and this compound have been identified as carcinogenic. N-Nitroso-N-methyldodecylamine is known to induce urinary bladder cancer in rats. ca.gov The carcinogenic potency and target tissue can be influenced by the metabolic activation pathways, which differ depending on the alkyl chain length.

Carcinogenicity of N-Nitrosomethyl-n-alkylamines in Rodent Models

| Compound | Animal Model | Primary Target Organs |

|---|---|---|

| N-Nitrosomethyl-n-propylamine | Syrian Hamster | Liver, Lung, Forestomach, Nasal Mucosa |

| N-Nitrosomethyl-n-butylamine | Syrian Hamster | Liver, Lung, Forestomach, Nasal Mucosa |

| N-Nitroso-N-methyl-n-hexylamine | Syrian Hamster | Liver, Lung, Forestomach, Nasal Mucosa, Urinary Bladder |

| N-Nitroso-N-methyl-n-octylamine | Syrian Hamster | Liver, Lung, Forestomach, Nasal Mucosa, Urinary Bladder |

| N-Nitroso-N-methyldodecylamine | Sprague-Dawley Rat | Urinary Bladder |

Genotoxicity and Mutagenicity Studies

The carcinogenic effects of this compound and its homologues are underpinned by their ability to cause genetic damage, a property known as genotoxicity.

In Vitro Mutagenesis Assays (e.g., Salmonella typhimurium, Mammalian Cells)

A significant body of evidence demonstrates the mutagenic properties of N-Nitrosomethyl-n-alkylamines in various in vitro testing systems. ca.gov All eleven NMAs tested for their ability to induce mutations in bacteria were found to be mutagenic. ca.gov Specifically, in the Salmonella typhimurium assay (Ames test), compounds such as N-Methyl-N-nitroso-propylamine and N-Methyl-N-nitroso-butylamine have shown positive results for mutagenicity. ca.gov Furthermore, all three NMAs that were tested for their ability to induce mutations in mammalian cells in vitro also proved to be mutagenic. ca.gov These findings indicate that these compounds can cause permanent alterations in the DNA sequence.

DNA Adduct Formation and Alkylation Mechanisms as Molecular Initiating Events

The genotoxicity of N-Nitrosomethyl-n-alkylamines is believed to be initiated by their metabolic activation, which leads to the formation of reactive intermediates that can bind to DNA, forming DNA adducts. ca.gov This process, known as alkylation, is a critical molecular initiating event in chemical carcinogenesis. All twelve NMAs tested have been shown to form DNA adducts in rats in vivo. ca.gov The metabolic activation is typically carried out by cytochrome P450 enzymes. ca.gov The formation of these DNA adducts can lead to miscoding during DNA replication, resulting in mutations and, ultimately, the initiation of cancer. nih.gov The data suggest that the carcinogenic effects of these compounds are exerted through the formation of such alkylating intermediates. nih.gov

Genotoxicity of N-Nitrosomethyl-n-alkylamines

| Compound | Assay | Result |

|---|---|---|

| N-Methyl-N-nitroso-propylamine | Salmonella typhimurium (Ames Test) | Positive |

| N-Methyl-N-nitroso-butylamine | Salmonella typhimurium (Ames Test) | Positive |

| Various N-Nitrosomethyl-n-alkylamines | In Vivo DNA Adduct Formation (Rats) | Positive |

| Various N-Nitrosomethyl-n-alkylamines | In Vitro Mammalian Cell Mutation Assay | Positive |

Metabolic Activation and Deactivation Pathways in Non-Human Systems

The biotransformation of N-nitroso compounds is a critical determinant of their biological activity. In non-human biological systems, particularly in rodents, N-Nitrosomethyl-n-alkylamines, including this compound, undergo extensive metabolism. nih.gov The metabolic pathways for these compounds involve a series of oxidative reactions primarily aimed at increasing their water solubility to facilitate excretion. However, these same pathways can also lead to the formation of highly reactive electrophilic intermediates responsible for their toxic and carcinogenic effects. nih.gov

Studies conducted on rats have been instrumental in elucidating these pathways. When N-nitrosomethylalkylamines with long aliphatic chains, such as this compound, are administered to male rats, a significant portion is metabolized and excreted in the urine. nih.gov Research involving the analysis of rat urine after administration of N-Nitrosomethyl-n-alkylamines with chain lengths from C4 to C14 revealed that the extent of metabolism can be substantial, with the yield of acidic metabolites from the tetradecyl compound exceeding 30%. nih.gov The metabolic fate is heavily influenced by the structure of the alkyl chain, particularly its length and whether it contains an even or odd number of carbon atoms. nih.gov

Role of Cytochrome P450 Enzymes in Bioactivation and Formation of Mutagenic Metabolites

The metabolic activation of N-nitrosamines is predominantly catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. nih.govacs.orgacs.org This enzymatic process is the rate-limiting step required for these compounds to become reactive towards DNA and exert their carcinogenic potential. acs.orgnih.govresearchgate.net The primary mechanism of bioactivation for dialkyl nitrosamines is α-hydroxylation, an oxidative reaction that occurs on the carbon atom adjacent to the nitroso group. acs.orgnih.govresearchgate.net

This α-hydroxylation is mediated by various CYP isozymes, with CYP2E1 and CYP2A6 being among the most prominent in nitrosamine (B1359907) metabolism. nih.govnih.govnih.gov The reaction transforms the chemically stable parent nitrosamine into an unstable α-hydroxynitrosamine. nih.govresearchgate.net This intermediate has a very short half-life and undergoes spontaneous decomposition. nih.govresearchgate.net The decomposition yields an aldehyde and an unstable primary nitrosamine, which further breaks down to form a highly reactive diazonium ion. acs.org This diazonium ion is a potent alkylating agent that can react with cellular macromolecules, including DNA, leading to the formation of DNA adducts, which are critical initiating events in chemical carcinogenesis. acs.org While α-hydroxylation is the key bioactivation step, hydroxylation at other positions (β, ω, etc.) along the alkyl chain can also occur, generally leading to more stable, less toxic metabolites that can be more readily excreted. researchgate.net

Identification of Key Metabolites and Their Role in Biological Activity

Analysis of urine from rats treated with this compound and other long-chain, even-numbered N-Nitrosomethyl-n-alkylamines has led to the identification of several key metabolites. nih.gov These metabolites are products of oxidative metabolism along the n-tetradecyl chain. The major acidic metabolites found include nitrososarcosine and nitrosomethyl-3-carboxypropylamine. nih.gov In the neutral fraction of the urine extract, nitrosomethyl-2-oxopropylamine was identified as a principal component. nih.gov

The pattern of metabolites is directly linked to the structure of the parent compound. For instance, N-nitrosamines with even-numbered alkyl chains, like the C14 tetradecyl compound, primarily yield nitrososarcosine and nitrosomethyl-3-carboxypropylamine. nih.gov This contrasts with odd-numbered chain nitrosamines, which mainly produce nitrosomethyl-2-carboxyethylamine. nih.gov The formation of these specific metabolites is connected to the biological activity of the parent compounds, as some of the even-numbered alkyl chain compounds are known to induce bladder tumors in rats. nih.govacs.org However, studies have not found a direct correlation between the yields of the specific nitrosamino acid metabolites and the differences in carcinogenic potency among the various nitrosamines. nih.gov The yield of the neutral metabolite, nitrosomethyl-2-oxopropylamine, was observed to increase with the length of the even-numbered alkyl chain. nih.gov

Table 1: Identified Urinary Metabolites of this compound in Rats

| Fraction | Metabolite Name | Role/Significance |

|---|---|---|

| Acidic | Nitrososarcosine | Major metabolite from even-numbered alkyl chains. nih.gov |

| Acidic | Nitrosomethyl-3-carboxypropylamine | Major metabolite from even-numbered alkyl chains. nih.gov |

Structure-Activity Relationship (SAR) Studies for N-Nitrosomethyl-n-alkylamines

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of N-Nitrosomethyl-n-alkylamines influences their carcinogenic activity. For this class of compounds, the length and branching of the alkyl chain are critical determinants of potency and organ specificity. acs.orgnih.gov Statistically significant correlations have been demonstrated between carcinogenic activity and the number of carbon atoms per molecule for a broad set of nitrosamines. nih.govresearchgate.net

A key finding from SAR studies is that N-Nitrosomethyl-n-alkylamines with an even number of carbon atoms in the alkyl chain are associated with the induction of bladder tumors in rats and hamsters. acs.orgacs.org This suggests that the metabolic pathways, which differ for even- and odd-numbered chains, produce ultimate carcinogens with different target organ specificities. nih.gov The key events driving the mutagenicity of dialkyl N-nitrosamines are metabolic activation, DNA alkylation, and the subsequent repair of DNA adducts. nih.gov

Structural features that affect the primary metabolic activation step—α-carbon hydroxylation—have a significant impact on carcinogenic potency. nih.gov For example, the degree of steric bulk at the α-carbon can hinder the enzymatic action of cytochrome P450, potentially reducing the compound's activity. acs.org Conversely, features that facilitate this hydroxylation can enhance potency. The yield of certain metabolites, such as nitrosomethyl-2-oxopropylamine, has been shown to increase with the length of the even-numbered alkyl chain, indicating a relationship between chain length and specific metabolic outcomes. nih.gov These SAR analyses are crucial for predicting the carcinogenic potential of untested nitrosamines based on their structural similarity to known carcinogens. nih.gov

Table 2: Summary of Structure-Activity Relationship (SAR) Findings for N-Nitrosomethyl-n-alkylamines

| Structural Feature | Impact on Biological Activity | Reference |

|---|---|---|

| Alkyl Chain Carbon Number | Compounds with an even number of carbons in the alkyl chain are associated with bladder tumor induction in rats. | acs.orgacs.org |

| Alkyl Chain Length | Carcinogenic activity correlates with the number of carbons per molecule. The yield of the neutral metabolite nitrosomethyl-2-oxopropylamine increases with the length of the even-numbered chain. | nih.govnih.gov |

| Substitution at α-Carbon | Steric bulk at the carbon adjacent to the nitroso group can restrict metabolic activation (α-hydroxylation) and reduce carcinogenic potency. | acs.orgnih.gov |

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Nitrososarcosine |

| Nitrosomethyl-3-carboxypropylamine |

| Nitrosomethyl-2-oxopropylamine |

| Nitrosomethyl-2-carboxyethylamine |

| N-nitrosodimethylamine |

Environmental Fate, Transport, and Degradation of N Nitroso N Methyl N Tetradecylamine

Environmental Pathways and Distribution in Aquatic and Terrestrial Systems

Upon release into wastewater, N-Nitroso-N-methyl-n-tetradecylamine enters a complex environmental matrix. Its journey and partitioning between water, soil, and sediment are dictated by its chemical characteristics.

Physicochemical Properties and Environmental Distribution:

| Property | Value | Source |

| Molecular Formula | C15H32N2O | dss.go.th |

| Molecular Weight | 256.43 g/mol | dss.go.thnih.gov |

| GHS Hazard Classification | Toxic to aquatic life with long-lasting effects | mdpi.com |

The long alkyl chain of this compound suggests a hydrophobic nature, which would favor its adsorption to organic matter in soil and sediment. This partitioning behavior is crucial in determining its concentration in the water column versus its accumulation in solid environmental matrices. While specific experimental data on the soil sorption coefficient (Koc) for this compound are scarce, its structure suggests a tendency to bind to particulate matter, potentially leading to its concentration in sewage sludge and sediments. nih.gov The land application of biosolids from wastewater treatment plants could then serve as a secondary pathway for its introduction into terrestrial environments.

In aquatic systems, the distribution will be influenced by factors such as water solubility, temperature, and the presence of suspended solids. The compound's classification as toxic to aquatic life indicates that even at low concentrations, it can pose a risk to aquatic organisms. mdpi.com Studies on other N-nitrosamines have shown their presence in freshwater sediments near wastewater treatment plants, suggesting that these environments can act as sinks for such compounds. nih.govelsevierpure.com

Degradation Mechanisms and Kinetics under Environmental Conditions (e.g., Photolysis)

The persistence of this compound in the environment is determined by its susceptibility to various degradation processes, including photolysis, hydrolysis, and biodegradation.

Photolysis: Photodegradation is recognized as a significant removal mechanism for N-nitrosamines in the environment. freethinktech.com These compounds are known to be susceptible to decomposition upon exposure to ultraviolet (UV) radiation from sunlight. The N-nitroso group (N-N=O) is the chromophore that absorbs light, leading to the cleavage of the N-N bond. nih.gov The rate of photolysis is influenced by factors such as the intensity of solar radiation, water clarity, and the presence of other substances in the water that can either enhance or inhibit the process. For many nitrosamines, photolysis in sunlit surface waters can be rapid, with half-lives on the order of minutes to hours. freethinktech.com

Biodegradation: The microbial degradation of N-nitrosamines is a complex process with variable outcomes. Some studies have indicated that certain nitrosamines can be resistant to biodegradation in soil and water, persisting for extended periods. nih.gov Conversely, other research has demonstrated that various microorganisms are capable of degrading N-nitrosamines, sometimes after an initial lag phase. nih.gov The degradation pathways can involve the cleavage of the N-N bond, leading to the formation of the corresponding secondary amine (N-methyl-n-tetradecylamine in this case) and nitrite (B80452), or oxidation of the alkyl chains. nih.gov The long alkyl chain of this compound might influence its bioavailability and susceptibility to microbial attack. The presence of other organic matter and the specific microbial communities present will significantly impact the rate and extent of biodegradation.

Theoretical Considerations for Environmental Persistence and Transformation

Based on the available information and the general behavior of N-nitrosamines, several theoretical considerations can be made regarding the environmental persistence and transformation of this compound.

The compound's long alkyl chain likely results in a higher octanol-water partition coefficient (Kow) compared to smaller nitrosamines, suggesting a greater tendency to associate with organic carbon in soil and sediment. This would reduce its mobility in the environment but could also lead to its accumulation in these compartments, potentially creating long-term reservoirs of contamination.

The primary degradation pathway in sunlit surface waters is expected to be photolysis. The transformation products of this process would likely include N-methyl-n-tetradecylamine and various nitrogen oxides. In environments shielded from sunlight, such as deeper soil layers and sediments, biodegradation would become a more critical, albeit potentially slow, degradation mechanism.

Given its classification as toxic to aquatic life, the environmental concentrations of this compound, even if low, could have adverse effects on sensitive aquatic organisms. The potential for bioaccumulation in organisms, driven by its likely lipophilicity, warrants further investigation to fully understand its ecological risk.

Computational and Theoretical Chemistry Approaches to N Nitroso N Methyl N Tetradecylamine

Molecular Modeling and Electronic Structure Calculations for Nitrosamine (B1359907) Systems

Molecular modeling and electronic structure calculations are fundamental to understanding the intrinsic properties of nitrosamines like N-Nitroso-N-methyl-n-tetradecylamine. These methods allow for the detailed examination of molecular geometry, electron distribution, and energetic properties that govern the compound's stability and reactivity.

Quantum mechanical (QM) calculations, particularly those based on Density Functional Theory (DFT), are widely used to investigate the electronic structure of nitrosamines. usp.org These calculations can elucidate the distribution of electron density, identify the most electron-rich or deficient regions of the molecule, and calculate key energetic parameters such as heats of formation and ionization potentials. For this compound, such calculations would likely focus on the N-nitroso group, which is the key functional group responsible for its biological activity. The long tetradecyl chain, while primarily influencing physicochemical properties like lipophilicity, can also have subtle electronic effects on the nitrosamine moiety.

Molecular mechanics (MM) and molecular dynamics (MD) simulations can be employed to explore the conformational landscape of this compound. The long, flexible tetradecyl chain can adopt numerous conformations, and MD simulations can predict the most stable conformers in different environments, such as in aqueous solution or within a biological membrane. This information is crucial for understanding how the molecule interacts with biological macromolecules like enzymes and DNA.

Prediction of Reactivity, Stability, and Conformation

Computational methods are powerful in predicting the reactivity, stability, and conformational preferences of this compound. The stability of the N-N bond in the nitroso group is a critical factor in its carcinogenic potential. Electronic structure calculations can quantify the strength of this bond and predict its susceptibility to cleavage under various conditions.

The reactivity of nitrosamines is largely dictated by the electronic properties of the atoms in and around the N-nitroso group. Computational models can predict the sites most susceptible to nucleophilic or electrophilic attack. For this compound, the nitrogen atom of the nitroso group is weakly electrophilic and can be a target for nucleophilic attack. cdc.gov

Conformational analysis through computational methods helps in understanding how the molecule's three-dimensional shape influences its interactions with biological systems. The long alkyl chain of this compound can fold and orient itself in ways that may either facilitate or hinder its approach to the active sites of metabolizing enzymes.

Computational Approaches to Metabolic Pathways and Bioactivation Mechanisms

A critical application of computational chemistry in nitrosamine research is the elucidation of their metabolic pathways and bioactivation mechanisms. The carcinogenicity of most nitrosamines is not due to the parent compound itself, but rather to the reactive metabolites formed through enzymatic processes, primarily by cytochrome P450 (CYP) enzymes. mdpi.com

Computational docking and molecular dynamics simulations can be used to model the interaction of this compound with the active site of various CYP isoforms. These simulations can predict the preferred binding orientation and identify which carbon atoms are most likely to undergo hydroxylation, the initial and often rate-limiting step in bioactivation. For N-methyl-N-alkylnitrosamines, α-hydroxylation at the carbon atom adjacent to the nitroso group is a key activation pathway. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models are another important computational tool. These models correlate structural or physicochemical properties of a series of compounds with their biological activity, such as carcinogenicity or mutagenicity. While a specific QSAR model for this compound may not exist, it could be included in broader QSAR studies of long-chain nitrosamines to predict its potential carcinogenicity based on its structural features. ca.gov

The general mechanism of bioactivation for N-methyl-N-alkylnitrosamines involves the formation of an unstable α-hydroxy nitrosamine, which then decomposes to yield an aldehyde and a methylating agent, the methyldiazonium ion. This highly reactive electrophile can then alkylate cellular macromolecules, including DNA, leading to mutations and potentially cancer. Computational studies can model the entire energy landscape of this reaction pathway, from the initial enzymatic oxidation to the formation of the ultimate carcinogenic species.

Future Research Directions and Unaddressed Questions in N Nitroso N Methyl N Tetradecylamine Studies

Emerging Analytical Challenges and Innovations for Trace Level Detection

The detection of N-Nitroso-N-methyl-n-tetradecylamine at trace levels, particularly in complex matrices like consumer products, environmental samples, and biological tissues, is a significant analytical challenge. The low concentrations at which this compound may be present require highly sensitive and selective methodologies. ajol.info

A key challenge lies in developing methods that can reliably quantify trace levels, often in the parts-per-billion (ppb) range or lower. nih.gov Standard techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) may lack the required sensitivity without coupling to advanced detectors. nih.gov Innovations are thus geared towards hyphenated techniques, primarily mass spectrometry (MS).

Current and Emerging Analytical Techniques:

Gas Chromatography-Mass Spectrometry (GC-MS): This is a reliable method for volatile compounds. For N-nitrosamines, it offers excellent separation and detection capabilities. microbiozindia.com One study successfully used gas chromatography with a Thermal Energy Analyzer (TEA), a highly specific detector for nitroso compounds, to quantify this compound in household dishwashing liquids, with detection levels ranging from 46 to 151 ppb. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): Particularly LC with tandem mass spectrometry (LC-MS/MS), is a powerful technique for analyzing less volatile compounds in complex matrices. microbiozindia.comyoutube.com It provides high sensitivity and selectivity, making it suitable for trace-level analysis. nih.gov Innovations in ionization sources, such as Atmospheric Pressure Chemical Ionization (APCI), may offer superior signal response for certain nitrosamines compared to standard Electrospray Ionization (ESI). cambrex.com

High-Resolution Mass Spectrometry (HRMS): Instruments like Orbitrap and time-of-flight (TOF) mass spectrometers provide precise mass measurements, which is crucial for identifying unknown nitrosamine (B1359907) contaminants in complex samples without reference standards. microbiozindia.com

Advanced Sample Preparation: Innovations in sample preparation are critical for improving detection limits. Techniques like Solid-Phase Extraction (SPE) with recognition-specific polymers are being developed to selectively extract and concentrate N-nitrosamines from water samples before analysis. mit.edu

Future research should focus on validating multi-residue methods capable of detecting a wide range of nitrosamines, including long-chain variants like this compound, in diverse matrices. The development of portable, field-deployable sensors, perhaps using optical methods combined with smartphone technology, represents a significant leap forward for rapid screening and monitoring. mit.edu

Table 1: Analytical Methods for Nitrosamine Detection

| Analytical Technique | Detector | Common Application | Advantages | Challenges/Innovations | Citations |

|---|---|---|---|---|---|

| Gas Chromatography (GC) | Thermal Energy Analyzer (TEA) | Environmental and consumer products | Highly specific for nitrosamines | Limited to thermally stable compounds | nih.gov |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Mass Spectrometer (Single Quad, Triple Quad) | Pharmaceuticals, water, consumer products | Good separation and detection for volatile nitrosamines | Variable response factors; may require derivatization | nih.govmicrobiozindia.com |

| Liquid Chromatography (LC) | Tandem Mass Spectrometry (MS/MS) | Pharmaceuticals, biological samples | High sensitivity and selectivity for a wide range of nitrosamines | Ion suppression effects; need for optimized ionization sources (e.g., APCI) | microbiozindia.comyoutube.comcambrex.com |

| Two-Dimensional Ion Chromatography (2D-IC) | Suppressed Conductivity | Wastewater (for precursors) | High selectivity against interfering ions; automated | Primarily for precursor amines, not the nitrosamine itself | nih.gov |

| Headspace-SIFT-MS | Selected Ion Flow Tube Mass Spectrometry | Pharmaceuticals | Rapid, solvent-free, high-throughput screening | Limited to volatile nitrosamines | pharmexec.com |

Advanced Approaches to Environmental Remediation and Mitigation

Given its detection in consumer products like dishwashing liquids, the potential for this compound to enter wastewater streams is a concern. nih.gov Its persistence in water can be higher than in other media, as natural degradation through photolysis is limited to sunlit surface waters. acs.org Therefore, developing effective remediation technologies for water treatment is essential.

Advanced Oxidation Processes (AOPs): AOPs are promising technologies for the degradation of nitrosamines in water. nih.govmtu.edu These methods generate highly reactive hydroxyl radicals (•OH) that can break down the nitrosamine structure. mdpi.com

UV Photolysis: Direct UV irradiation, particularly at wavelengths of 225-250 nm, is effective for degrading many nitrosamines. researchgate.netepa.gov The efficacy for this compound would depend on its molar absorptivity in this UV range.

UV-based AOPs (UV/H₂O₂ or UV/Ozone): Combining UV with hydrogen peroxide (H₂O₂) or ozone (O₃) enhances the production of hydroxyl radicals, leading to more efficient degradation. nih.govmdpi.com Quantum mechanical calculations suggest that the reaction mechanism of hydroxyl radicals is influenced by the nitrosamine's alkyl side chains. mtu.edu

Ozonation: While effective, ozonation alone may be less efficient than UV-based processes for some nitrosamines. nih.gov

Biological Treatment Methods:

Biological Activated Carbon (BAC): This process combines physical adsorption onto activated carbon with biodegradation by microbial biofilms. nih.gov BAC has been shown to be effective at removing nitrosamines, with the majority being adsorbed onto the carbon and a smaller fraction undergoing biodegradation. researchgate.net

Bioremediation: Specific microorganisms have shown the ability to degrade nitrosamines under both aerobic and anaerobic conditions. epa.gov Fluidized bed bioreactors have proven effective for treating N-nitrosodimethylamine (NDMA) in groundwater. epa.gov Research is needed to identify microbial consortia capable of degrading long-chain nitrosamines.

Mitigation Strategies: Preventing the formation and release of this compound is the most effective mitigation strategy. Since it has been found in products containing N,N-dimethyldodecylamine-N-oxide, a suspected precursor, efforts should focus on:

Supplier Qualification: Selecting raw materials and excipients with low levels of precursor amines and nitrosating agents (like nitrites). zamann-pharma.comsenpharma.vn

Formulation Design: Adjusting the pH or adding inhibitors like antioxidants (e.g., ascorbic acid) to formulations can significantly reduce nitrosamine formation. setylose.comfda.gov

Table 2: Environmental Remediation and Mitigation Strategies for Nitrosamines

| Strategy | Method | Principle of Action | Applicability/Research Need for this compound | Citations |

|---|---|---|---|---|